4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H15BrFNO•HCl and a molecular weight of 324.62 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This indicates the presence of a piperidine ring, a bromo group, a fluoro group, and a phenoxy group in the molecule .Scientific Research Applications
Radiolabeled Probes for Sigma Receptors
Halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride, have been synthesized and evaluated as potential δ receptor ligands. Their affinity and selectivity were determined using receptor binding assays, with specific halogenated compounds showing promise as radiolabeled probes for in vivo imaging of sigma receptors. This application is crucial for studying various neurological disorders and potential therapeutic interventions (Waterhouse et al., 1997).
Neuroleptic Agents
Compounds similar to 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride have been synthesized for use in metabolic studies related to neuroleptic agents. These agents are crucial for understanding the metabolism of drugs within the body and can aid in the development of treatments for psychiatric disorders (Nakatsuka et al., 1981).
Inhibitors of Lipid Peroxidation
Analogues of N-methyl-N-(1-[3-(4-fluorophenoxy)-2-hydroxypropyl]-piperidin-4-yl) benzothiazol-2-amine, related to the chemical structure , have demonstrated potent inhibitory effects on NADPH- and Fe(2+)-dependent lipid peroxidation. This property is significant for developing antioxidant therapies and studying oxidative stress-related diseases (Domány et al., 1996).
Synthesis of Novel Copolymers
Research into the synthesis of novel copolymers utilizing halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, related to the 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine structure, has shown the potential for creating materials with unique properties for industrial applications. These studies contribute to the advancement of materials science and engineering (Hussain et al., 2019).
Serotonin Reuptake Inhibitors
Compounds structurally similar to 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride have been explored as selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. This research is essential for developing antidepressants with fewer side effects, thereby improving patient outcomes in the treatment of depression and other mood disorders (Dorsey et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(4-bromo-2-fluorophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPRVANUDRBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.